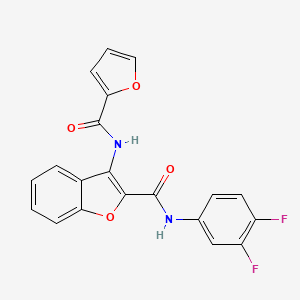

N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2O4/c21-13-8-7-11(10-14(13)22)23-20(26)18-17(12-4-1-2-5-15(12)28-18)24-19(25)16-6-3-9-27-16/h1-10H,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSQNYACQZFYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a difluorophenyl group and a furan-2-amido substituent. The structural formula can be represented as follows:

This configuration allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : Its structure suggests that it could interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals and inhibit lipid peroxidation in cellular models . This activity is crucial in protecting neuronal cells from oxidative stress-related damage.

Neuroprotective Effects

A study focusing on related benzofuran derivatives demonstrated neuroprotective effects against NMDA-induced excitotoxicity. Compounds with structural similarities to this compound showed comparable efficacy to established neuroprotectants like memantine . This suggests potential applications in treating neurodegenerative diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have indicated that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for future research.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

a) 3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

- Key Differences: Position 3 substituent: 3-chloropropanamido instead of furan-2-amido.

- Molecular Formula : C₁₈H₁₃ClF₂N₂O₃ (vs. C₁₉H₁₂F₂N₂O₄ for the target compound).

b) 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

- Key Differences: Substituents: 3,5-dimethyl groups on the benzofuran core and a 3-(trifluoromethyl)phenyl at position 2.

- Molecular Formula: C₁₈H₁₄F₃NO₂ (vs. C₁₉H₁₂F₂N₂O₄ for the target compound).

Comparison with Dihydroisobenzofuran Derivatives

a) 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

- Structural Differences: Core: Dihydroisobenzofuran (saturated ring) vs. benzofuran (aromatic). Substituents: Dimethylaminopropyl and 4-fluorophenyl groups.

- The dimethylaminopropyl chain introduces basicity, which may influence solubility and receptor interactions .

Agrochemical Analogs with Benzamide Motifs

a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Key Differences :

- Core: Simple benzamide vs. benzofuran-carboxamide.

- Substituents: Trifluoromethyl and isopropoxyphenyl groups.

- Impact : Flutolanil’s simpler structure and trifluoromethyl group contribute to its fungicidal activity, suggesting that halogenation is critical for agrochemical efficacy .

b) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Withdrawing Groups : The 3,4-difluorophenyl and trifluoromethyl groups in analogs enhance metabolic stability and target binding, suggesting similar advantages for the target compound.

- Aromatic vs. Aliphatic Substituents: Furan-2-amido (target) vs.

- Agrochemical Relevance : Structural parallels to flutolanil and diflubenzuron suggest possible pesticidal applications, though pharmacological uses are more likely given the benzofuran core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.